2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound with a molecular formula of C27H31NO5 and a molecular weight of 449.547 g/mol . This compound is characterized by the presence of a benzodioxole group, a dimethoxyphenyl group, and an ethoxyphenyl group, all attached to an amine functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of catalytic palladium-catalyzed amination reactions. For example, the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, along with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . The compound’s unique structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Another benzodioxole derivative with similar structural features.
1-BENZO[1,3]DIOXOL-5-YL-2-METHYLPROPANOIC ACID: A related compound with a benzodioxole group and carboxylic acid functionality.
4-(1,3-BENZODIOXOL-5-YL)-5-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID: A phenylpyrazole derivative with benzodioxole and pyrazole groups.
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H31NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H31NO5/c1-4-31-24-8-6-5-7-21(24)17-28(18-22-10-11-23(29-2)16-26(22)30-3)14-13-20-9-12-25-27(15-20)33-19-32-25/h5-12,15-16H,4,13-14,17-19H2,1-3H3 |
InChI Key |
KUWDLWFWUYACQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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